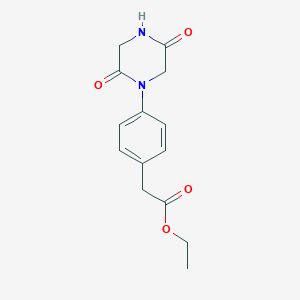
tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a synthetic compound widely recognized for its application in medicinal and organic chemistry. This molecule features a carbamate functional group and an azetidinone ring structure, which make it a valuable intermediate in drug synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : Often synthesized from tert-butyl carbamate and an appropriate azetidinone derivative.
Reaction Conditions: : Generally involves protection and deprotection steps, utilization of bases like sodium hydride, and solvents such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Scale-Up Considerations: : Emphasizes cost-effective starting materials and efficient reaction conditions to maximize yield.
Purification: : Common techniques include crystallization and chromatography to obtain a pure product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation typically with reagents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions facilitated by strong nucleophiles like sodium azide or halide ions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Potassium permanganate in basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous solvents.
Substitution: : Halide salts in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation Products: : Various carboxylic acids or ketones.
Reduction Products: : Primary or secondary amines.
Substitution Products: : Varied azetidinone derivatives based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Serves as a building block for various organic transformations.
Biology
Explored for its potential to form bioactive compounds.
Investigated in the context of enzyme inhibition and activity modulation.
Medicine
Intermediate in the synthesis of beta-lactam antibiotics and other therapeutic agents.
Industry
Employed in the manufacture of specialty chemicals.
Utilized in research and development of new materials with unique properties.
Wirkmechanismus
The Mechanism by Which the Compound Exerts Its Effects
Molecular Targets and Pathways Involved: : Interacts with specific enzymes and proteins, affecting biological pathways by modulating enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Similar Compounds: : Compounds such as tert-Butyl ((3R)-3-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate and other carbamate-protected azetidinones.
Uniqueness: : Its specific stereochemistry and functional group placement provide unique reactivity and interaction profiles compared to similar compounds.
Conclusion
Tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a versatile and significant compound in multiple fields. Its unique structure enables various chemical reactions, and its applications span from organic synthesis to potential medical therapies. The compound's specific chemical behavior and interaction capabilities make it a crucial player in ongoing scientific research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFOKHULWJGSK-LWOQYNTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H](NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine](/img/structure/B8076360.png)
![6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8076361.png)
![7-Bromo-1,3,4,5-tetrahydrobenzo[c]oxepine](/img/structure/B8076377.png)
![9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B8076382.png)


![2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride](/img/structure/B8076415.png)





![O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate](/img/structure/B8076449.png)

